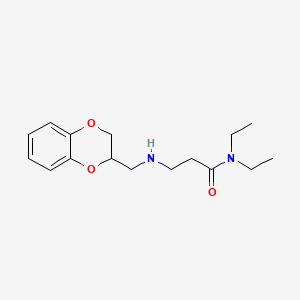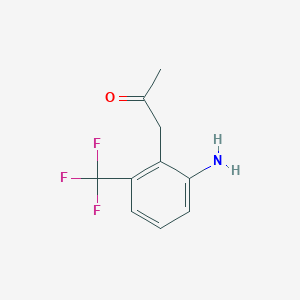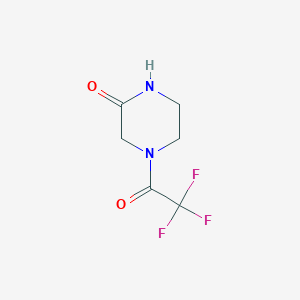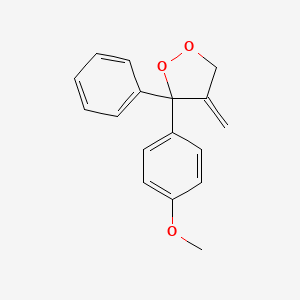
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-diethylpropionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-N,N-diethyl- is a complex organic compound with a unique structure that includes a benzodioxin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-N,N-diethyl- typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the Amino Group: The next step involves the introduction of the amino group. This can be done by reacting the benzodioxin ring with an appropriate amine, such as methylamine, under basic conditions.
Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone. This can be achieved by reacting the intermediate with diethylamine and a suitable acylating agent, such as propanoyl chloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-N,N-diethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or secondary amines.
Wissenschaftliche Forschungsanwendungen
Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-N,N-diethyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interaction of organic compounds with biological systems, particularly in the context of enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring and the amino group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-N,N-dimethyl-
- Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-N,N-diisopropyl-
Uniqueness
Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-N,N-diethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the diethyl groups enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments.
Eigenschaften
CAS-Nummer |
102128-75-6 |
|---|---|
Molekularformel |
C16H24N2O3 |
Molekulargewicht |
292.37 g/mol |
IUPAC-Name |
3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N,N-diethylpropanamide |
InChI |
InChI=1S/C16H24N2O3/c1-3-18(4-2)16(19)9-10-17-11-13-12-20-14-7-5-6-8-15(14)21-13/h5-8,13,17H,3-4,9-12H2,1-2H3 |
InChI-Schlüssel |
TWGVHOKJAGUCIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CCNCC1COC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14072117.png)
![Bicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14072125.png)



![4,4,4',4',6,6'-Hexamethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[chromene]](/img/structure/B14072145.png)

![Benzamide, N,N-bis[2-(benzoyloxy)ethyl]-](/img/structure/B14072151.png)
![7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B14072155.png)




